molecular formula C6H5N3O5 B181620 2-Amino-4,6-dinitrophenol CAS No. 96-91-3

2-Amino-4,6-dinitrophenol

Cat. No.: B181620
CAS No.: 96-91-3
M. Wt: 199.12 g/mol
InChI Key: QXYMVUZOGFVPGH-UHFFFAOYSA-N
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Description

2-Amino-4,6-dinitrophenol, also known as picramic acid, is a chemical compound with the molecular formula C₆H₅N₃O₅. It is characterized by the presence of an amino group and two nitro groups attached to a phenol ring. This compound is known for its explosive properties and is used in various industrial applications .

Mechanism of Action

Target of Action

Picramic acid, also known as 2-amino-4,6-dinitrophenol, is a compound that has been used in various applications, including the manufacturing of azo dyes . .

Mode of Action

It is known that picramic acid can interact with biological systems, leading to changes in cellular processes . More research is needed to fully understand the specific interactions between picramic acid and its targets.

Biochemical Pathways

It is known that picramic acid can interact with biological systems, potentially affecting various biochemical pathways

Result of Action

It is known that picramic acid can interact with biological systems, potentially leading to changes in cellular processes . More research is needed to fully understand the specific effects of picramic acid’s action.

Action Environment

It is known that picramic acid is explosive and very toxic . Therefore, the environment in which picramic acid is used or stored could potentially influence its action and stability.

Biochemical Analysis

Biochemical Properties

Picramic acid is used in biochemical studies of oxidative processes . It interacts with various enzymes and proteins, playing a role in oxidative phosphorylation

Cellular Effects

Picramic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to uncouple oxidative phosphorylation, which can lead to changes in energy metabolism within the cell .

Molecular Mechanism

At the molecular level, Picramic acid exerts its effects through various mechanisms. It has been found to bind with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Picramic acid vary with different dosages in animal models . High doses can lead to toxic or adverse effects. Detailed studies on threshold effects observed in these studies are still needed.

Metabolic Pathways

Picramic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dinitrophenol can be synthesized by neutralizing an alcoholic solution of picric acid with ammonium hydroxide. Hydrogen sulfide is then added to the resulting solution, which turns red, yielding sulfur and red crystals. These are the ammonium salts of this compound, from which it can be extracted using acetic acid .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a catalyst, such as ferric chloride hexahydrate and activated charcoal. This method is preferred due to its milder reaction conditions, high yield, and environmental friendliness .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form various derivatives. For example, it can be reduced to 2,4-diaminophenol.

    Substitution: The compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrazine Hydrate: Used in reduction reactions.

    Ammonium Hydroxide: Used in the initial neutralization step during synthesis.

    Hydrogen Sulfide: Used to yield sulfur and red crystals during synthesis.

Major Products Formed:

Scientific Research Applications

2-Amino-4,6-dinitrophenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,6-dinitrophenol is unique due to its dual functionality as both an amino and nitro compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its explosive properties make it valuable in certain industrial applications .

Properties

IUPAC Name

2-amino-4,6-dinitrophenol
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InChI

InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2
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InChI Key

QXYMVUZOGFVPGH-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H5N3O5
Record name 2-AMINO-4,6-DINITROPHENOL
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DSSTOX Substance ID

DTXSID5024479
Record name 2-Amino-4,6-dinitrophenol
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Molecular Weight

199.12 g/mol
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Physical Description

2-amino-4,6-dinitrophenol appears as dark red needles or prisms. Red crystals. Water insoluble. Explosive in the dry state but desensitized by wetting. Easily ignited and once ignited burn readily., Dark red solid; [Merck Index]
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Flash Point

410 °F (NTP, 1992), 210 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), @ 22-25 °C, 0.065 g dissolves in 100 ml H2O, More sol in hot water than in cold water, Soluble in benzene & ether, Moderately sol in alc; sol in glacial acetic acid, Sol in aniline
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Vapor Pressure

0.00000042 [mmHg]
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Color/Form

Dark red needles from alc, prisms from chloroform

CAS No.

96-91-3
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Melting Point

336 °F (NTP, 1992), 169 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of picramic acid?

A1: Picramic acid has the molecular formula C6H5N3O5 and a molecular weight of 229.10 g/mol.

Q2: How can picramic acid be identified spectroscopically?

A2: Picramic acid can be characterized using techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the functional groups and structural arrangement of atoms within the molecule. []

Q3: What is the thermal stability of picramic acid?

A3: Picramic acid exhibits good thermal stability, with some salts decomposing at temperatures close to 300°C. [] This characteristic makes it potentially suitable for high-temperature applications, such as in the oil and mining industries where thermally stable explosives are required.

Q4: How stable are picramic acid solutions?

A4: The stability of picramic acid solutions can be affected by factors like pH and the presence of other chemicals. For instance, alkaline solutions of picric acid, from which picramic acid can be derived, are known to degrade over time, especially in the presence of reducing agents like glucose. [, ]

Q5: Does picramic acid exhibit any catalytic properties?

A5: While picramic acid itself might not be a widely recognized catalyst, its unique structure with nitro groups and an amino group presents opportunities for exploration in areas like organic synthesis. Its derivatives, especially metal complexes, could potentially act as catalysts in specific reactions. []

Q6: How does the structure of picramic acid relate to its biological activity?

A6: The presence of nitro groups and an amino group in picramic acid contributes to its biological activity. For example, the nitro groups are responsible for its ability to form adducts with blood proteins and DNA. [] Modifications to these groups can significantly alter its activity, potency, and selectivity. []

Q7: What are the known toxicological effects of picramic acid?

A7: Picramic acid has been identified as more mutagenic than its parent compound, picric acid. [] Studies have shown it can induce both base pair substitution and frameshift-type mutations. [] Exposure to picramic acid can lead to various health problems, including anemia, cyanosis, and potentially cancer. []

Q8: What is the environmental impact of picramic acid?

A8: Picramic acid can enter the environment through the degradation of picric acid, posing a risk to aquatic organisms. It has been shown to be toxic to rainbow trout and American oysters. [, ] Its presence in water sources is a concern due to its toxicity and potential for bioaccumulation. []

Q9: How is picramic acid metabolized in the body?

A9: Picramic acid can be further metabolized in the body, with one study identifying 3,5-dinitroaniline as a metabolite found in rat liver DNA. [] The specific metabolic pathways and enzymes involved require further investigation.

Q10: What analytical techniques are used to detect and quantify picramic acid?

A10: Various analytical techniques are employed for the detection and quantification of picramic acid, including:

  • HPLC (High-Performance Liquid Chromatography): This method is widely used to separate, identify, and quantify picramic acid in various matrices. []
  • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and specific technique is used for the accurate determination of picramic acid, even at trace levels. []
  • NMR Spectroscopy: Can be utilized to identify and quantify picramic acid in complex mixtures. []

Q11: Are there any viable alternatives to picric acid and picramic acid in their various applications?

A12: Research into alternatives is ongoing, driven by concerns over toxicity and environmental impact. The search for suitable replacements involves a thorough evaluation of performance, cost, and safety profiles. [] For example, in the dyeing industry, where picramic acid has been historically used, alternative dyes with less harmful properties are being explored.

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